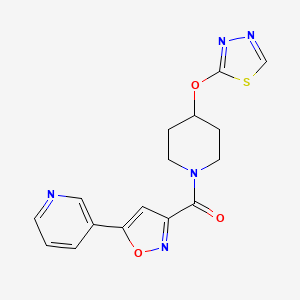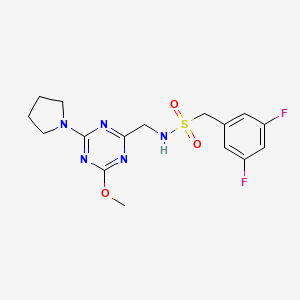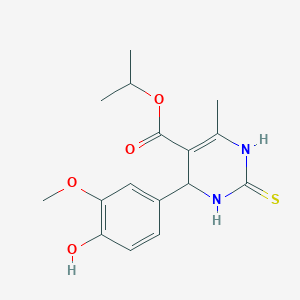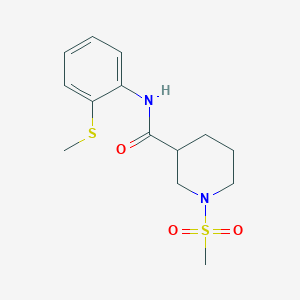
(4-((1,3,4-Tiadiazol-2-il)oxi)piperidin-1-il)(5-(piridin-3-il)isoxazol-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
BenchChem offers high-quality (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados del 1,3,4-tiadiazol se han estudiado por su actividad antibacteriana . Han mostrado efectos inhibitorios en varias cepas bacterianas como Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus y bacterias Gram-positivas como Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Actividad Antifúngica
Mientras que algunos derivados del 1,3,4-tiadiazol no mostraron ninguna actividad antifúngica , otros se han evaluado contra ambas cepas T. harzianum y A. niger en comparación con el fármaco estándar (fluconazol) .
Unión al ADN
Los derivados del 1,3,4-tiadiazol se han estudiado por su capacidad de unirse al ADN de CT . Esta propiedad podría ser útil en el desarrollo de nuevos fármacos que interactúen con el ADN.
Agentes Antimicrobianos
Los derivados del 1,3,4-tiadiazol se han sintetizado y evaluado como potentes agentes antimicrobianos . Se han probado contra E. coli, B. mycoides y C. albicans .
Actividad Antitumoral
Algunos derivados del 1,3,4-tiadiazol se han sintetizado y evaluado por su actividad anticancerígena .
Investigación de Propiedades Fisicoquímicas
Las moléculas de 1,3,4-tiadiazol se caracterizaron con métodos UV, FT-IR, 13 C-NMR y 1 H-NMR . Se realizaron cálculos DFT para investigar la geometría de las estructuras y las propiedades fisicoquímicas .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the biological activity of similar compounds is often due to their interaction with specific cellular targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Propiedades
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-15(13-8-14(24-20-13)11-2-1-5-17-9-11)21-6-3-12(4-7-21)23-16-19-18-10-25-16/h1-2,5,8-10,12H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWMOHKZOYBQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473743.png)

![3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2473745.png)
![1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2473747.png)


![N-(1-cyanocyclobutyl)-3-(2,2-dimethylpropyl)-N-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2473753.png)
![4-Chloro-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-nitrobenzamide](/img/structure/B2473755.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473756.png)
![4-{[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B2473757.png)




